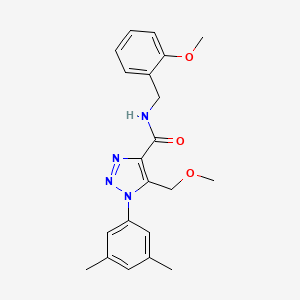

1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various hydrazides with aldehydes or ketones. In the case of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, the compound was synthesized from ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating a multi-step process that includes the formation of a hydrazone followed by cyclization to form the triazole ring . Similarly, the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides involved coupling a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a chloromethyl glycerol derivative, amination, and deprotection steps . The synthesis of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides also followed a multi-step synthetic route confirmed by various spectroscopic techniques . Lastly, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized via an acid-catalyzed reaction between a carbohydrazide and an aldehyde .

Molecular Structure Analysis

The molecular structure of these triazole compounds was elucidated using a combination of spectroscopic methods, including IR, NMR, mass spectrometry, and X-ray crystallography. For instance, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was confirmed through these methods and further supported by density functional theory (DFT) calculations, which provided insights into the molecular geometry and vibrational frequencies . The structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was also confirmed using similar techniques, with single-crystal X-ray diffraction providing definitive structural information .

Chemical Reactions Analysis

The triazole ring system in these compounds is a versatile scaffold for further chemical modifications. The papers do not provide extensive details on further chemical reactions involving the synthesized triazole compounds. However, the presence of functional groups such as carboxamides and methoxy groups suggests potential reactivity for further derivatization or participation in biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The papers discuss the theoretical nonlinear optical properties of the synthesized compounds, suggesting applications in materials science. For example, the nonlinear optical properties of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea, indicating potential use in optical devices . The anti-inflammatory activity and COX inhibition of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides highlight the biological relevance of these compounds, with some showing low ulcerogenicity and potent COX inhibition, which is crucial for therapeutic applications .

科学的研究の応用

Polymer-Supported Benzylamides in Peptide Synthesis

A study by Albericio & Bárány (2009) explored polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides. This method facilitates peptide chain elaboration and cleavage of the anchoring linkage in trifluoroacetic acid-dichloromethane.

Tetrel Bonding Interactions in Triazole Derivatives

A study by Ahmed et al. (2020) investigated the synthesis and characterization of triazole derivatives with α-ketoester functionality and phenyl substituents. These compounds form self-assembled dimers in solid state, establishing O⋯π-hole tetrel bonding interactions. The study provides insights into the influence of substituents on the nucleophilic/electrophilic nature of certain groups, impacting tetrel bond interaction energy. The details can be found in their publication in CrystEngComm (Ahmed et al., 2020).

Applications in Molecular and Electronic Analysis

The work of Beytur & Avinca (2021) focused on synthesizing heterocyclic triazol-5-ones and analyzing their geometric, electronic, and nonlinear optical properties. This research, published in Heterocyclic Communications, offers valuable insights into the electronic properties and spectroscopic behavior of these compounds (Beytur & Avinca, 2021).

Antioxidant and Antimicrobial Properties

Brahmi et al. (2018) synthesized semicarbazone-triazole hybrid derivatives and evaluated their in vitro antioxidant and antimicrobial activities. Their research, published in Molecular Biology Reports, highlights the potential of these derivatives in developing new drugs with good oral bioavailability (Brahmi et al., 2018).

Biological Activity and Antioxidant Synthesis

Gilava et al. (2020) conducted a potent synthesis of triazolopyrimidines with antimicrobial and antioxidant activities. Their findings contribute to the understanding of the biological activities of these compounds (Gilava et al., 2020).

特性

IUPAC Name |

1-(3,5-dimethylphenyl)-5-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14-9-15(2)11-17(10-14)25-18(13-27-3)20(23-24-25)21(26)22-12-16-7-5-6-8-19(16)28-4/h5-11H,12-13H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCMRPZWDPSHNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)COC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

methanone](/img/structure/B2531047.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)